molecular formula C14H11FO4 B6398759 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261981-02-5

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6398759
CAS RN: 1261981-02-5
M. Wt: 262.23 g/mol
InChI Key: DPCNZPVHTDIJNR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid (FHMBA) is an aromatic compound that has been studied in recent years for its potential applications in synthetic chemistry and the pharmaceutical industry. This chemical compound is a derivative of benzoic acid, and is composed of a 3-fluoro-4-hydroxyphenyl group attached to the 2-methoxybenzoic acid. FHMBA is a white crystalline solid with a melting point of 158-160 °C. It is soluble in most organic solvents, such as ethanol, and has a molecular weight of 247.24 g/mol.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in organic synthesis, pharmaceuticals, and materials science. In particular, it has been used as a starting material in the synthesis of a variety of organic compounds, such as 4-fluoro-3-hydroxyphenylacetic acid, 4-fluoro-3-hydroxyphenylacetic acid esters, and 4-fluoro-3-hydroxyphenylpropionic acid. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the development of new materials for use in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% is not completely understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes.
Biochemical and Physiological Effects
4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in inflammation and other biological processes.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in most organic solvents. Additionally, it is relatively inexpensive to purchase and can be synthesized from readily available starting materials. The main limitation of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% is that it is not approved for use in humans and, as such, its safety and efficacy have not been fully evaluated.

Future Directions

There are several potential future directions for research on 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95%. These include further investigation of its biochemical and physiological effects, development of new synthetic methods for its synthesis, and evaluation of its potential applications in the pharmaceutical and materials sciences. Additionally, further research into the mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% and its efficacy in humans could lead to its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent.

Synthesis Methods

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-fluoro-4-hydroxybenzyl bromide in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, 4-(3-fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid. The second step involves the deprotection of the methoxy group using an acid, such as hydrochloric acid.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-12(16)11(15)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNZPVHTDIJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689367
Record name 3'-Fluoro-4'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-02-5
Record name 3'-Fluoro-4'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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